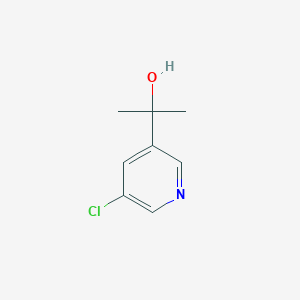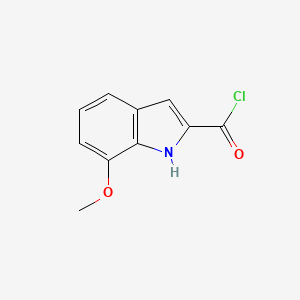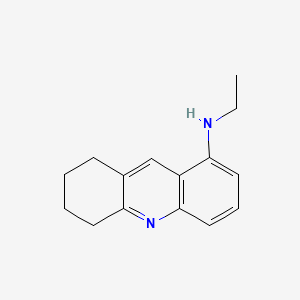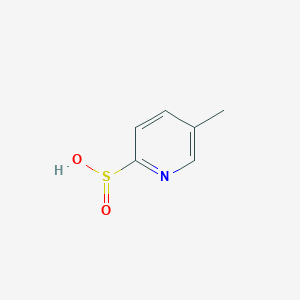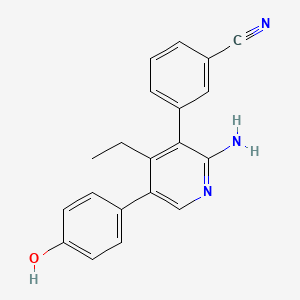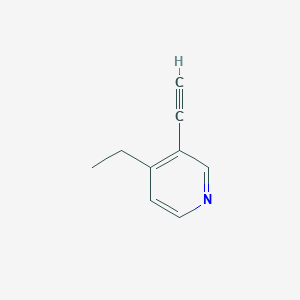
6-Bromo-2-(methylthio)quinazolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(methylthio)quinazolin-7-ol is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromo-2-chloroquinazoline with sodium methylthiolate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture for several hours to ensure complete substitution.
Industrial Production Methods
Industrial production methods for 6-Bromo-2-(methylthio)quinazolin-7-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
6-Bromo-2-(methylthio)quinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methylthiolate, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 2-(methylthio)quinazolin-7-ol.
Substitution: Formation of various substituted quinazoline derivatives
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts .
Biology
In biological research, 6-Bromo-2-(methylthio)quinazolin-7-ol has shown promise as an inhibitor of certain enzymes and receptors. It has been studied for its potential to modulate biological pathways involved in cell proliferation and apoptosis .
Medicine
In medicine, this compound has been explored for its anticancer properties. Studies have shown that it can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products .
作用機序
The mechanism of action of 6-Bromo-2-(methylthio)quinazolin-7-ol involves its interaction with specific molecular targets. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to the suppression of cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 6-Chloro-2-(methylthio)quinazolin-7-ol
- 6-Fluoro-2-(methylthio)quinazolin-7-ol
- 6-Iodo-2-(methylthio)quinazolin-7-ol
Uniqueness
Compared to similar compounds, 6-Bromo-2-(methylthio)quinazolin-7-ol exhibits unique properties due to the presence of the bromine atom. The bromine atom enhances the compound’s reactivity and allows for further functionalization. Additionally, the combination of the bromine and methylthio groups contributes to its potent biological activities, making it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C9H7BrN2OS |
|---|---|
分子量 |
271.14 g/mol |
IUPAC名 |
6-bromo-2-methylsulfanylquinazolin-7-ol |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-11-4-5-2-6(10)8(13)3-7(5)12-9/h2-4,13H,1H3 |
InChIキー |
PNLIHYHAVMCQRB-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=CC(=C(C=C2C=N1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
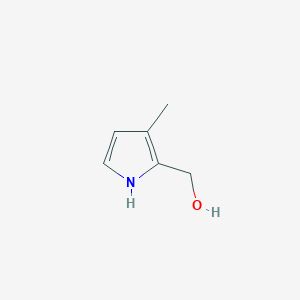

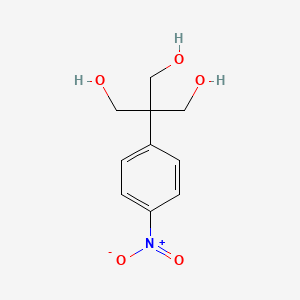
![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
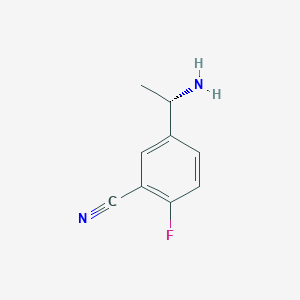
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B13116129.png)
